

The Strategic Intermediate: A Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-N-isopropylbenzenesulfonamide
Cat. No.:	B048626

[Get Quote](#)

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Amino-N-isopropylbenzenesulfonamide (CAS No. 118837-66-4) has emerged as a pivotal chemical intermediate, particularly in the landscape of antiviral drug discovery.^[1] Its unique structural features—a primary aromatic amine, a sulfonamide linkage, and an isopropyl group—offer a trifecta of reactive sites and steric/electronic properties that medicinal chemists can strategically exploit. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of next-generation therapeutics.

While it finds applications in the synthesis of certain dyes and agrochemicals, its most significant contribution to date lies in the creation of potent HIV-1 capsid (CA) protein inhibitors.^{[1][2]} These inhibitors represent a promising therapeutic avenue, targeting the assembly and disassembly of the viral capsid, a crucial process in the viral replication cycle.^[1] This guide will delve into the practical aspects of utilizing **3-Amino-N-isopropylbenzenesulfonamide**, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Amino-N-isopropylbenzenesulfonamide** is essential for its effective handling, reaction optimization, and analytical characterization. The key properties are summarized in the table below.

Property	Value	Source
IUPAC Name	3-amino-N-propan-2-ylbenzenesulfonamide	[3]
CAS Number	118837-66-4	[3]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[3]
Molecular Weight	214.29 g/mol	[3]
XLogP3	0.8	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]

Synthesis of 3-Amino-N-isopropylbenzenesulfonamide: A Two-Step Approach

The industrial synthesis of **3-Amino-N-isopropylbenzenesulfonamide** is typically achieved through a reliable two-step process. This process begins with the formation of the sulfonamide bond, followed by the reduction of a nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the generally high yields obtained.

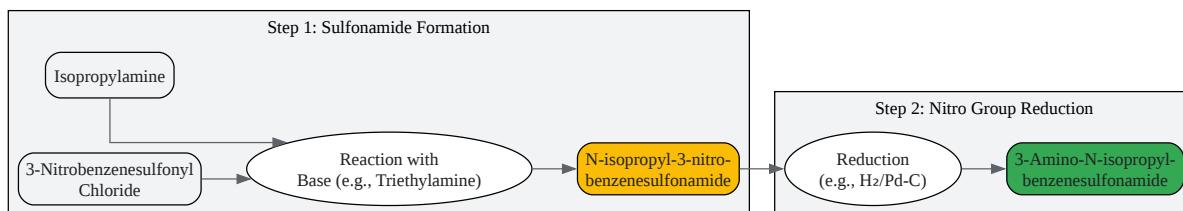
Step 1: Synthesis of N-isopropyl-3-nitrobenzenesulfonamide

The initial step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine. The sulfonyl chloride is highly reactive towards nucleophiles, and the primary amine of

isopropylamine readily attacks the electrophilic sulfur atom, displacing the chloride and forming a stable sulfonamide bond.

Experimental Protocol:

- To a stirred solution of isopropylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or ethyl acetate, cooled to 0-5 °C, add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting sulfonyl chloride.
- Quench the reaction by adding water. Separate the organic layer, wash with dilute hydrochloric acid to remove excess isopropylamine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-isopropyl-3-nitrobenzenesulfonamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).


Step 2: Reduction of N-isopropyl-3-nitrobenzenesulfonamide

The second step is the reduction of the nitro group to a primary amine. A variety of reducing agents can be employed for this transformation, with common choices in an industrial setting being catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid reductions (e.g., iron or tin in the presence of hydrochloric acid).

Experimental Protocol (Catalytic Hydrogenation):

- Dissolve N-isopropyl-3-nitrobenzenesulfonamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
- Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

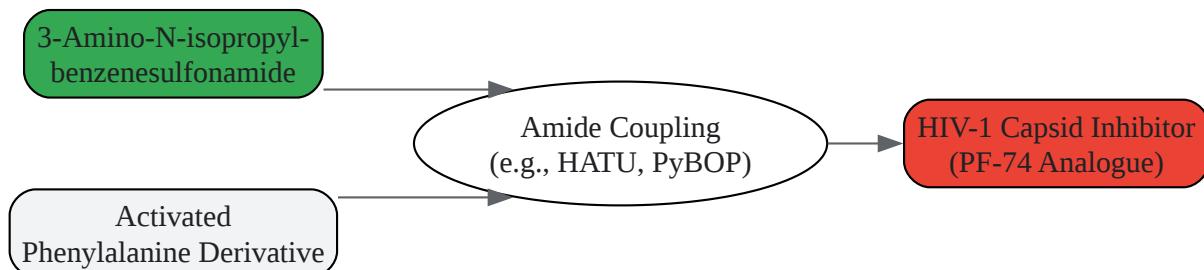
- Monitor the reaction progress by TLC/HPLC. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield **3-Amino-N-isopropylbenzenesulfonamide**. The crude product can be further purified by recrystallization if necessary.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Amino-N-isopropylbenzenesulfonamide**.

Application as a Chemical Intermediate: Synthesis of HIV-1 Capsid Inhibitors

The primary application of **3-Amino-N-isopropylbenzenesulfonamide** is as a key building block in the synthesis of novel HIV-1 capsid inhibitors.^[1] These inhibitors often feature a phenylalanine core and are designed as analogues of the pioneering compound PF-74.^[4] The **3-Amino-N-isopropylbenzenesulfonamide** moiety is typically introduced to replace the indole group of PF-74, aiming to improve metabolic stability while maintaining or enhancing antiviral potency.^[5]


The synthesis of these inhibitors generally involves an amide coupling reaction between a suitable phenylalanine derivative and an activated form of a carboxylic acid, where the **3-**

Amino-N-isopropylbenzenesulfonamide is part of the phenylalanine derivative.

Representative Reaction Scheme:

The synthesis of a PF-74 analogue can be envisioned as follows:

- The primary amine of **3-Amino-N-isopropylbenzenesulfonamide** is first protected, for example, as a Boc-carbamate.
- The protected aminobenzenesulfonamide is then coupled with a suitably activated phenylalanine derivative.
- Finally, deprotection of the amine yields the target HIV-1 capsid inhibitor.

[Click to download full resolution via product page](#)

Caption: General scheme for the synthesis of HIV-1 capsid inhibitors.

Analytical and Quality Control Methodologies

Rigorous analytical testing is crucial to ensure the purity and identity of **3-Amino-N-isopropylbenzenesulfonamide**. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of **3-Amino-N-isopropylbenzenesulfonamide** and for monitoring reaction progress.

Example HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

Spectroscopic Characterization

While specific spectra for **3-Amino-N-isopropylbenzenesulfonamide** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.[\[2\]](#)

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the NH_2 protons of the amino group (a broad singlet), the NH proton of the sulfonamide, the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).
- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon attached to the amino group shifted upfield. The carbons of the isopropyl group will also be present in the aliphatic region.
- FTIR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the sulfonamide, S=O stretching of the sulfonamide group, and C-N stretching.

Safety and Handling

3-Amino-N-isopropylbenzenesulfonamide should be handled with appropriate safety precautions in a laboratory or industrial setting. While a specific, comprehensive MSDS is not universally available, data from similar compounds suggest that it may be an irritant to the skin, eyes, and respiratory system.[\[1\]](#)

General Handling Precautions:

- Use in a well-ventilated area or with local exhaust ventilation.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust.
- In case of contact with skin or eyes, rinse immediately with plenty of water.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-N-isopropylbenzenesulfonamide is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals, particularly in the fight against HIV. Its straightforward synthesis and the strategic placement of its functional groups make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to empower researchers and developers to effectively utilize this important compound in their work. As research into new HIV-1 capsid inhibitors and other therapeutic agents continues, the demand for and importance of **3-Amino-N-isopropylbenzenesulfonamide** is likely to grow.

References

[5] Sun, L., Huang, T., Dick, A., Meuser, M. E., Zalloum, W. A., Chen, C.-H., Ding, X., Gao, P., Cocklin, S., & Lee, K.-H. (2020). Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability. *bioRxiv*. [\[Link\]](#)

[2] PubChem. (n.d.). 3-Aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

[3] PubChem. (n.d.). **3-Amino-N-isopropylbenzenesulfonamide**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

[6] Blair, W. S., Pickford, C., Irving, S. L., Brown, D. G., Anderson, M., Basham, S., ... & Xu, H. (2017). Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74. *Molecules*, 22(12), 2202. [\[Link\]](#)

[4] St. John, P., Wilson, S. J., & France, D. J. (2021). Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (S)- and (R)-PF74. *Molecules*, 26(13), 3903. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel PF74-like small molecules targeting the HIV-1 capsid protein: Balance of potency and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Strategic Intermediate: A Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048626#3-amino-n-isopropylbenzenesulfonamide-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com